molecular formula C14H15BrClNO6 B175773 (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 198402-60-7

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B175773
CAS No.: 198402-60-7
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-HTOAHKCRSA-N
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Description

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H15BrClNO6 and its molecular weight is 408.63 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is a substrate for the enzyme β-galactosidase . When cleaved by β-galactosidase, it yields a magenta precipitate . This color change is used to detect the presence of the enzyme in various biological systems, including yeasts and bacteria .

Cellular Effects

The presence of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in a cellular environment can be used to monitor the activity of β-galactosidase . The production of the magenta precipitate upon cleavage by the enzyme provides a visual indicator of enzyme activity, which can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This cleavage results in the production of a magenta precipitate, providing a visual indicator of the enzyme’s activity .

Temporal Effects in Laboratory Settings

Over time, the intensity of the magenta color produced by the hydrolysis of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside can be used to monitor the activity of β-galactosidase . This allows researchers to track the enzyme’s activity over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity .

Metabolic Pathways

5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of the enzyme β-galactosidase . The enzyme cleaves the compound, resulting in the production of a magenta precipitate .

Transport and Distribution

The transport and distribution of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside within cells and tissues would depend on the presence and activity of β-galactosidase . The compound can be used to visualize the distribution of the enzyme within cells and tissues .

Subcellular Localization

The subcellular localization of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside would depend on the localization of β-galactosidase . The compound can be used to visualize the localization of the enzyme within cells .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219779
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198402-60-7
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198402-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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